molecular formula C6H13NO B3021571 (1R,3S)-3-Aminocyclohexanol CAS No. 6982-42-9

(1R,3S)-3-Aminocyclohexanol

Cat. No.: B3021571
CAS No.: 6982-42-9
M. Wt: 115.17 g/mol
InChI Key: NIQIPYGXPZUDDP-NTSWFWBYSA-N
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Description

(1R,3S)-3-Aminocyclohexanol is a chiral compound with significant importance in various fields of chemistry and biology. It is a cyclohexane derivative with an amino group at the third position and a hydroxyl group at the first position, both in a specific stereochemical configuration. This compound is known for its applications in the synthesis of pharmaceuticals and as a building block in organic chemistry.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes

Mode of Action

The exact mode of action of (1R,3S)-3-Aminocyclohexanol is not well-documented. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and their resulting changes would depend on the compound’s primary targets .

Biochemical Pathways

Similar compounds have been shown to impact various biochemical pathways

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These studies can provide insights into the potential ADME properties of this compound.

Result of Action

Similar compounds have been shown to induce cell death in certain cell types

Action Environment

Similar compounds have been studied for their environmental stability and the influence of environmental factors on their action . These studies can provide insights into the potential environmental influences on this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,3S)-3-Aminocyclohexanol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of 3-aminocyclohexanone using chiral catalysts. This process typically employs hydrogenation in the presence of a chiral ligand to ensure the desired stereochemistry is achieved . Another method involves the use of chiral auxiliaries to induce the formation of the (1R,3S) configuration during the reduction process .

Industrial Production Methods

For industrial-scale production, the preparation method often involves the use of readily available starting materials and efficient catalytic systems. The process may include the use of high-pressure hydrogenation reactors and chiral catalysts to achieve high yields and optical purity . The reaction conditions are optimized to ensure scalability and cost-effectiveness, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Aminocyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to form cyclohexylamine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-aminocyclohexanone.

    Reduction: Formation of cyclohexylamine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-Aminocyclopentanol: A similar compound with a five-membered ring structure.

    (1R,2S)-2-Aminocyclohexanol: Differing in the position of the amino group.

    (1S,3R)-3-Aminocyclohexanol: The enantiomer of (1R,3S)-3-Aminocyclohexanol.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(1R,3S)-3-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQIPYGXPZUDDP-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480732
Record name (1R,3S)-3-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110772-22-9
Record name 3-Aminocyclohexanol, (1R,3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110772229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,3S)-3-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINOCYCLOHEXANOL, (1R,3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QYD5GX32S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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